2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide
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Overview
Description
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide is a complex organic compound that features a thiazole ring substituted with a fluorophenyl group and an indole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring, which is then functionalized with the fluorophenyl and indole groups through subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the thiazole ring, while substitution reactions can introduce various functional groups onto the thiazole or indole rings .
Scientific Research Applications
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and indole derivatives, such as:
- 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives .
Uniqueness
What sets 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide apart is its unique combination of a fluorophenyl group, thiazole ring, and indole moiety.
Properties
Molecular Formula |
C19H14FN3OS |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide |
InChI |
InChI=1S/C19H14FN3OS/c20-14-3-1-12(2-4-14)19-23-16(11-25-19)10-18(24)22-15-5-6-17-13(9-15)7-8-21-17/h1-9,11,21H,10H2,(H,22,24) |
InChI Key |
CZQZSZMENQSGBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)NC=C4)F |
Origin of Product |
United States |
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